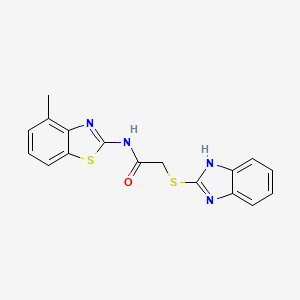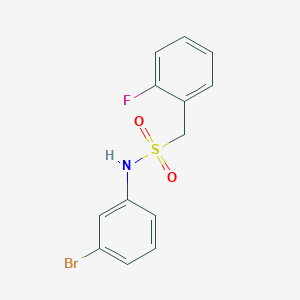![molecular formula C16H23N3O2 B4728025 3-{[(cyclohexylamino)carbonyl]amino}-N-ethylbenzamide](/img/structure/B4728025.png)
3-{[(cyclohexylamino)carbonyl]amino}-N-ethylbenzamide
描述
3-{[(cyclohexylamino)carbonyl]amino}-N-ethylbenzamide is a useful research compound. Its molecular formula is C16H23N3O2 and its molecular weight is 289.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.17902698 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
安全和危害
作用机制
Target of Action
It’s known that amides, which this compound is a type of, often interact with various proteins and enzymes in the body .
Mode of Action
In general, amides can form hydrogen bonds with their targets, leading to changes in the target’s structure or function . The cyclohexylamino and carbonyl groups in the compound may also interact with the target, potentially influencing its activity .
Biochemical Pathways
Amides are known to participate in a variety of biochemical reactions, including hydrolysis and condensation .
Pharmacokinetics
The compound’s amide group could potentially influence its bioavailability, as amides are generally stable and resistant to metabolism .
Action Environment
The action, efficacy, and stability of 3-{[(cyclohexylamino)carbonyl]amino}-N-ethylbenzamide could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
生化分析
Biochemical Properties
3-{[(cyclohexylamino)carbonyl]amino}-N-ethylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs) to dihydroxy eicosatrienoic acids (DHETs) . This inhibition can lead to increased levels of EETs, which are known to have vasodilatory and anti-inflammatory effects. Additionally, this compound may interact with peroxisome proliferator-activated receptor alpha (PPARα), influencing lipid metabolism and energy homeostasis .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of soluble epoxide hydrolase can lead to altered signaling pathways involving EETs, which can impact vascular function and inflammation . Furthermore, the compound’s interaction with PPARα can modulate the expression of genes involved in lipid metabolism, potentially affecting cellular energy balance and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an inhibitor of soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the conversion of EETs to DHETs . This inhibition can lead to increased levels of EETs, which exert their effects through various signaling pathways. Additionally, the compound’s activation of PPARα involves binding to the receptor, leading to changes in gene expression that regulate lipid metabolism and energy homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of soluble epoxide hydrolase and persistent changes in lipid metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits soluble epoxide hydrolase without causing significant adverse effects . At higher doses, toxic effects such as liver damage and altered lipid profiles have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It primarily affects the metabolism of epoxyeicosatrienoic acids by inhibiting soluble epoxide hydrolase . This inhibition leads to increased levels of EETs, which can influence various physiological processes, including vasodilation and inflammation . Additionally, the compound’s interaction with PPARα can impact lipid metabolism and energy homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is likely transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins that facilitate its distribution to specific cellular compartments . The compound’s localization and accumulation within tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with soluble epoxide hydrolase and PPARα suggests that it may localize to the cytoplasm and nucleus, respectively . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-(cyclohexylcarbamoylamino)-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-2-17-15(20)12-7-6-10-14(11-12)19-16(21)18-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,17,20)(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHFXRCNTJEYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-chloro-2-pyridinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4727947.png)



![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4727978.png)
![N-(3-isopropoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4727987.png)
![2-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoic acid](/img/structure/B4727995.png)
![N-{4-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B4728006.png)
![N~1~-(2-chlorobenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4728014.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4728018.png)
![2-{2-[(3,4-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4728020.png)



